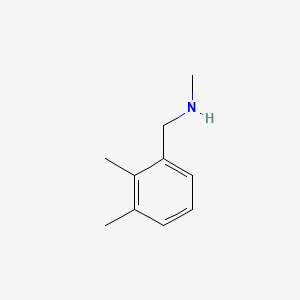

(2,3-Dimethylbenzyl)methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

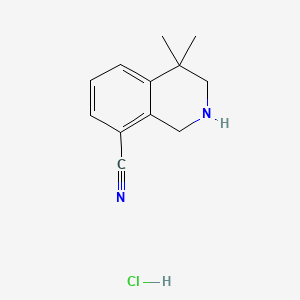

“(2,3-Dimethylbenzyl)methylamine” is a chemical compound with the molecular formula C10H15N . It is a liquid at room temperature .

Synthesis Analysis

“(2,3-Dimethylbenzyl)methylamine” can be synthesized by the Eschweiler–Clarke reaction of benzylamine . This reaction involves the methylation of a primary or secondary amine to form a tertiary amine .

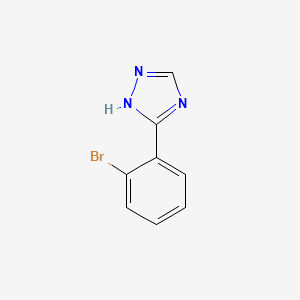

Molecular Structure Analysis

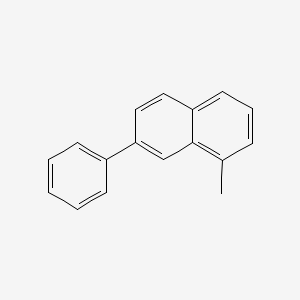

The molecular structure of “(2,3-Dimethylbenzyl)methylamine” consists of a benzyl group (C6H5CH2) attached to a dimethyl amino functional group (N(CH3)2) . The InChI code for this compound is 1S/C10H15N/c1-8-5-4-6-10(7-11-3)9(8)2/h4-6,11H,7H2,1-3H3 .

科学的研究の応用

Supramolecular Chemistry and Coordination

A study by Phongtamrug et al. (2005) highlights the use of N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)methylamine in forming dimeric molecular assemblies capable of accepting copper ions and neutral molecule guests through simultaneous coordination and hydrogen bonds. This work underscores the compound's role in creating supramolecular structures with potential applications in molecular recognition and catalysis Phongtamrug, S., Miyata, M., & Chirachanchai, S., 2005.

Catalysis

Lehtonen and Sillanpää (2005) explored the reactions of tridentate ligands like bis(2-hydroxy-3,5-dimethylbenzyl)methylamine with dioxomolybdenum(VI) complexes, leading to monomeric and dimeric complexes. These complexes were found to catalyze oxotransfer reactions, demonstrating the potential of (2,3-Dimethylbenzyl)methylamine derivatives in catalytic applications Lehtonen, A., & Sillanpää, R., 2005.

Material Science

Veranitisagul et al. (2011) reported on the use of N,N-bis(2-hydroxybenzyl)alkylamines, benzoxazine dimers, as novel ligands for rare earth metal ions like cerium(III). The formation of Ce(III)-benzoxazine dimer complexes and their subsequent thermal decomposition yielded single-phase ceria (CeO2), showcasing an innovative route to nano-structured materials Veranitisagul, C., Kaewvilai, A., Sangngern, S., Wattanathana, W., Suramitr, S., Koonsaeng, N., & Laobuthee, A., 2011.

特性

IUPAC Name |

1-(2,3-dimethylphenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-5-4-6-10(7-11-3)9(8)2/h4-6,11H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLDXGZOKFSBMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CNC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dimethylbenzyl)methylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(9-chloro-7-(2,6-difluorophenyl)-5H-benzo[e]pyrimido[5,4-c]azepin-2-ylamino)benzoic acid](/img/no-structure.png)